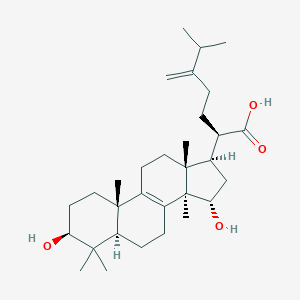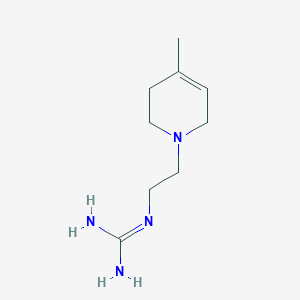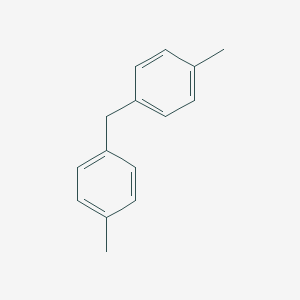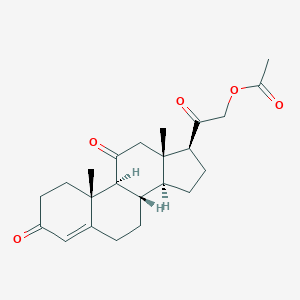
11-Dehydrocorticosterone acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Dehydrocorticosterone acetate (11-DCA) is a steroid hormone that is synthesized in the adrenal cortex of mammals. It is a precursor to the hormone aldosterone, which regulates sodium and potassium balance in the body. 11-DCA has been the subject of scientific research due to its potential therapeutic applications and its role in the regulation of blood pressure and fluid balance.
科学的研究の応用
Research on 11-Dehydrocorticosterone acetate has focused on its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular diseases. Studies have shown that 11-Dehydrocorticosterone acetate has a similar mechanism of action to aldosterone, which regulates sodium and potassium balance in the body. This has led to research on the use of 11-Dehydrocorticosterone acetate as a potential replacement therapy for aldosterone in patients with adrenal insufficiency or other conditions that affect aldosterone production.
作用機序
11-Dehydrocorticosterone acetate acts on the mineralocorticoid receptor (MR) in the kidney, which regulates sodium and potassium balance in the body. When 11-Dehydrocorticosterone acetate binds to the MR, it increases the reabsorption of sodium and the excretion of potassium, resulting in an increase in blood volume and blood pressure. This mechanism of action is similar to that of aldosterone, which is why 11-Dehydrocorticosterone acetate is often referred to as a mineralocorticoid.
生化学的および生理学的効果
Research has shown that 11-Dehydrocorticosterone acetate has a number of biochemical and physiological effects in the body. It has been shown to increase the expression of genes involved in sodium and potassium transport in the kidney, leading to an increase in sodium reabsorption and potassium excretion. This results in an increase in blood volume and blood pressure, which can be beneficial in certain clinical situations.
実験室実験の利点と制限
One advantage of using 11-Dehydrocorticosterone acetate in lab experiments is that it has a similar mechanism of action to aldosterone, which makes it a useful tool for studying the regulation of sodium and potassium balance in the body. However, one limitation of using 11-Dehydrocorticosterone acetate is that it is a relatively unstable compound, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 11-Dehydrocorticosterone acetate. One area of interest is the development of new therapies for hypertension and other cardiovascular diseases that target the MR. Another area of interest is the role of 11-Dehydrocorticosterone acetate in the regulation of fluid balance in the body, particularly in conditions such as heart failure and cirrhosis. Additionally, research is needed to better understand the biochemical and physiological effects of 11-Dehydrocorticosterone acetate in the body, particularly in relation to its role as a precursor to aldosterone.
合成法
The synthesis of 11-Dehydrocorticosterone acetate involves the conversion of cholesterol to pregnenolone, which is then converted to 11-Dehydrocorticosterone acetate through a series of enzymatic reactions in the adrenal cortex. The exact mechanism of these reactions is still not fully understood, but research has identified several enzymes involved in the process, including 11β-hydroxylase and aldosterone synthase.
特性
CAS番号 |
1173-27-9 |
|---|---|
製品名 |
11-Dehydrocorticosterone acetate |
分子式 |
C23H30O5 |
分子量 |
386.5 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-18,21H,4-9,11-12H2,1-3H3/t16-,17-,18+,21+,22-,23-/m0/s1 |
InChIキー |
DOETVHHSMBAUKN-GHBJZYDUSA-N |
異性体SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
正規SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



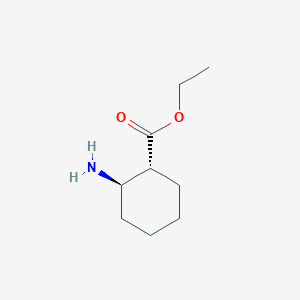
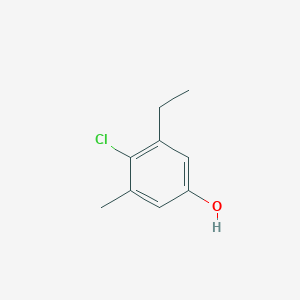
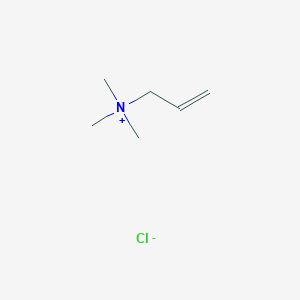
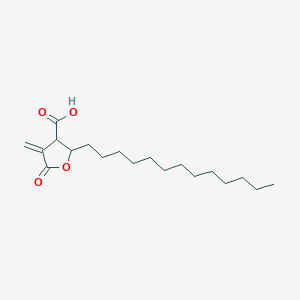
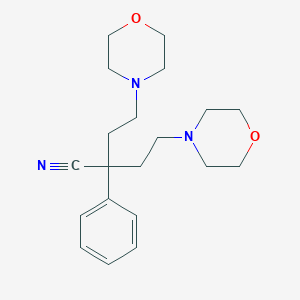
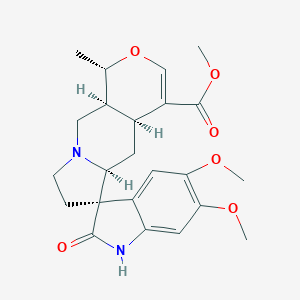
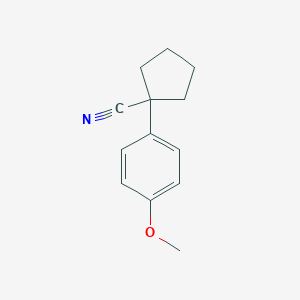
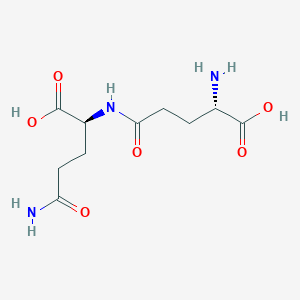
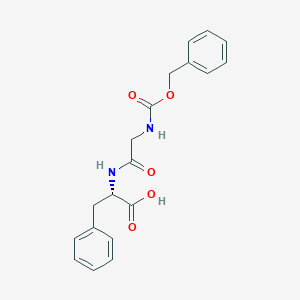
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
